molecular formula C6H3BrF3NO B596408 2-Bromo-5-(trifluoromethyl)pyridin-3-ol CAS No. 1211537-52-8

2-Bromo-5-(trifluoromethyl)pyridin-3-ol

Cat. No.: B596408
CAS No.: 1211537-52-8
M. Wt: 241.995
InChI Key: MOQSHFMHUSEYPV-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, characterized by the presence of bromine and trifluoromethyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the bromination of 5-(trifluoromethyl)pyridin-3-ol. One common method includes the use of bromine or a brominating agent under controlled conditions to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-5-(trifluoromethyl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQSHFMHUSEYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716674
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211537-52-8
Record name 2-Bromo-5-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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